3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate undergoes further hydroxylation and alkylation steps to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of each step. This often involves the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: There is ongoing research into its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can be compared with other spiro compounds and piperidine derivatives. Similar compounds include:
- 3-(Cyclopropylmethoxy)-6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]
- 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid
- 3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C18H25NO |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(cyclopropylmethoxy)-5-methylspiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C18H25NO/c1-13-2-5-15-16(10-13)18(6-8-19-9-7-18)11-17(15)20-12-14-3-4-14/h2,5,10,14,17,19H,3-4,6-9,11-12H2,1H3 |
InChI Key |
RTWXTTRJCXJRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC23CCNCC3)OCC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.